Trimethylsilylmethyl azide

Overview

Description

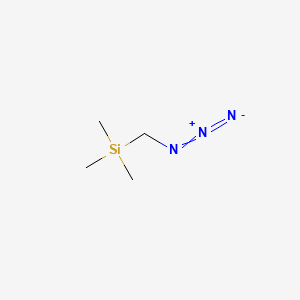

Trimethylsilylmethyl azide is an organosilicon compound with the molecular formula C4H11N3Si. It is a colorless to yellow liquid that is used as a reagent in organic synthesis.

Mechanism of Action

Target of Action

Trimethylsilylmethyl azide is a reagent in organic chemistry, serving as the equivalent of hydrazoic acid . It is primarily used in the synthesis of various organic compounds . Its primary targets are organic molecules that can undergo reactions with azides .

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. One of the key reactions is its hydrolysis to hydrazoic acid . This compound can also add to ketones and aldehydes to give the siloxy azides and subsequently tetrazoles . It has the ability to ring-open epoxides to give azido alcohols .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific organic molecules it is reacting with. For instance, in the reaction with ketones and aldehydes, it leads to the formation of siloxy azides and subsequently tetrazoles . These products can then participate in further biochemical reactions.

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. For example, it can lead to the formation of siloxy azides and subsequently tetrazoles when reacted with ketones and aldehydes . These products can then be used as intermediates in the synthesis of more complex organic compounds.

Biochemical Analysis

Biochemical Properties

Trimethylsilylmethyl azide plays a significant role in biochemical reactions, particularly in the amination of organometallic compounds and the preparation of heterocyclic compounds . It interacts with various enzymes and proteins, facilitating the formation of azides and subsequent cycloaddition reactions. The compound’s ability to form stable adducts with aldehydes and ketones highlights its importance in biochemical synthesis . Additionally, this compound is involved in the formation of siloxy azides, which are crucial intermediates in the synthesis of tetrazoles .

Cellular Effects

This compound has been shown to influence cellular processes significantly. It exhibits antiviral potency and inhibitory effects on replicon cells, which are tumor cells that replicate DNA without regulation by host cell proteins . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can induce changes in the expression of specific genes and alter metabolic fluxes within the cell . These effects make this compound a valuable tool for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can hydrolyze to form hydrazoic acid, which further reacts with other biomolecules . The compound’s ability to add to ketones and aldehydes to form siloxy azides and subsequently tetrazoles is a key aspect of its mechanism of action . Additionally, this compound can ring-open epoxides to give azido alcohols, demonstrating its versatility in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is thermally stable and can be stored under inert gas to prevent degradation . Long-term studies have shown that this compound maintains its reactivity and efficacy in various biochemical reactions over extended periods . Its sensitivity to moisture necessitates careful handling and storage to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. The compound’s hydrolysis to hydrazoic acid and subsequent reactions with other biomolecules are key aspects of its metabolic activity . Additionally, this compound’s involvement in the formation of siloxy azides and tetrazoles underscores its role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . These factors determine its efficacy and activity in various biochemical processes.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria influences its reactivity and interactions with other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical roles and applications.

Preparation Methods

Trimethylsilylmethyl azide can be synthesized through the reaction of trimethylsilylmethyl chloride with sodium azide. The reaction is typically carried out in an inert solvent such as ether under anhydrous conditions to prevent the formation of hydrazoic acid . The reaction proceeds as follows:

(CH3)3SiCH2Cl+NaN3→(CH3)3SiCH2N3+NaCl

Chemical Reactions Analysis

Trimethylsilylmethyl azide undergoes several types of chemical reactions:

-

Hydrolysis: : In the presence of water, it hydrolyzes to form trimethylsilylmethyl alcohol and hydrazoic acid .

(CH3)3SiCH2N3+H2O→(CH3)3SiCH2OH+HN3

-

Cycloaddition Reactions: : It reacts with acetylenic dipolarophiles to form triazoles .

(CH3)3SiCH2N3+RC≡CR′→(CH3)3SiCH2C2N3R′

-

Amination: : It can be used for the amination of aryl Grignard reagents or aryl-lithium compounds .

Scientific Research Applications

Trimethylsilylmethyl azide has a wide range of applications in scientific research:

-

Organic Synthesis: : It is used as a reagent for introducing azide groups into organic molecules, which can be further transformed into amines, amides, and other functional groups .

-

Click Chemistry: : It is employed in click chemistry for the synthesis of triazoles, which are important in medicinal chemistry and materials science .

-

Bioconjugation: : The azide group can be used for bioconjugation reactions, allowing the attachment of biomolecules to various surfaces or other biomolecules .

Comparison with Similar Compounds

Trimethylsilylmethyl azide can be compared with other similar compounds such as trimethylsilyl azide and azidomethyltrimethylsilane:

-

Trimethylsilyl azide: : This compound has a similar structure but lacks the methylene group. It is also used as a reagent in organic synthesis for introducing azide groups .

-

Azidomethyltrimethylsilane: : This compound is structurally similar but has different reactivity due to the presence of the methylene group. It is used in similar applications but may have different reaction conditions and outcomes .

This compound is unique due to its specific reactivity and the presence of both the trimethylsilyl and azide groups, making it a versatile reagent in organic synthesis.

Biological Activity

Trimethylsilylmethyl azide (TMSMA) is a specialized organosilicon compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of TMSMA, focusing on its synthesis, reactivity, and implications in various chemical reactions.

TMSMA is synthesized through the reaction of chloromethyltrimethylsilane with sodium azide. This compound is characterized by its thermal stability and ability to act as a synthetic equivalent for methyl azide, facilitating various organic transformations, particularly in the formation of triazenes and azides.

Table 1: Synthesis Pathways of this compound

| Reactants | Conditions | Products |

|---|---|---|

| Chloromethyltrimethylsilane + NaN₃ | Room temperature | This compound |

| TMSMA + Acetylenic dipolarophiles | Mild conditions | Cycloadducts |

| TMSMA + Alcohols | Acidic conditions | β-N-Glycosides |

Biological Activity

The biological activity of TMSMA primarily stems from its role in synthetic pathways that lead to biologically relevant compounds. Notably, TMSMA has been utilized in the synthesis of β-CF₃-azides through photoredox-catalyzed reactions, which are significant for drug modification and development.

Case Studies

- Hydroazidation Reactions : TMSMA has been employed in hydroazidation reactions of trifluoromethyl alkenes, yielding β-CF₃-azides with high selectivity. This reaction demonstrates the utility of TMSMA in synthesizing compounds that can be further modified for pharmaceutical applications .

- Glycosylation Studies : In another study, TMSMA was used in the reductive glycosylation of N-acetyl-D-glucosamine, resulting in high yields of β-N-glycosides. The addition of acidic additives significantly improved yields, indicating that TMSMA can facilitate complex carbohydrate synthesis .

- Synthesis of Sterically Demanding Anilines : Research showed that TMSMA reacts with organolithium reagents to form sterically demanding aniline derivatives via a one-pot synthesis approach. This process involves the generation of silyltriazenes, which are crucial intermediates in organic synthesis .

Mechanistic Insights

The mechanisms involving TMSMA often include the formation of reactive intermediates such as silyltriazenes and azides. For instance, upon reacting with organometallic compounds, TMSMA acts as a pseudohalide, facilitating nitrogen elimination and subsequent formation of desired products .

Table 2: Mechanistic Pathways Involving this compound

| Reaction Type | Intermediate Formed | Final Product |

|---|---|---|

| Reaction with Organolithium Compounds | Silyl(aryl)triazenide | Sterically demanding anilines |

| Hydroazidation | β-CF₃-azides | Modified drug derivatives |

| Glycosylation | β-N-Glycosides | Carbohydrate derivatives |

Properties

IUPAC Name |

azidomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBUFTCADGLKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236487 | |

| Record name | Trimethylsilylmethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87576-94-1 | |

| Record name | Trimethylsilylmethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilylmethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylmethyl Azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trimethylsilylmethyl azide a valuable reagent in organic synthesis?

A1: this compound (TMSMA) acts as a synthetic equivalent of methyl azide, offering greater stability and controlled reactivity. [, ] This makes it particularly useful for introducing nitrogen-containing functional groups into molecules. For example, it reacts with aryl Grignard reagents and aryl-lithium compounds, enabling the amination of these species. []

Q2: How does TMSMA react with acetylenic dipolarophiles?

A2: TMSMA undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles, yielding triazole derivatives. [] The trimethylsilyl group can be subsequently transformed using various reagents, such as aldehydes and water in the presence of fluoride ions, further diversifying the synthetic possibilities. []

Q3: Can TMSMA be used in reactions with aromatic acid derivatives?

A3: Yes, TMSMA reacts with aromatic acid derivatives in the presence of potassium fluoride and crown ether. [, ] Interestingly, the product distribution depends on the starting material. For instance, reactions with acid halides primarily produce triazine, methanediamine, and benzamide derivatives. In contrast, reactions with acid anhydrides yield tertiary amines along with methanediamine and benzamide. []

Q4: Are there any examples of TMSMA being used in stereospecific reactions?

A4: TMSMA plays a crucial role in the stereospecific synthesis of both secondary (sec-) and tertiary (tert-) alkyl azides from alcohols. [, ] This method utilizes an innovative oxidation-reduction condensation reaction employing phenyl diphenylphosphinite and TMSMA, showcasing its versatility in complex synthetic schemes. [, ]

Q5: Has TMSMA found applications in material science or catalysis?

A5: TMSMA has proven useful in synthesizing multisubstituted C2-symmetric ansa-metallocenes. [] These compounds, particularly zirconocenes, are important catalysts in olefin polymerization. The incorporation of TMSMA-derived functionalities allows for fine-tuning the catalyst structure and, consequently, its activity and selectivity in propylene polymerization, even at elevated temperatures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.